molecular formula C14H10N2O2 B7590948 (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B7590948
M. Wt: 238.24 g/mol
InChI Key: OAKHGKHDVAFLEP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide, also known as Furan-2-yl-3-(4-cyanophenyl)acrylamide, is a chemical compound that is used in scientific research. It is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with the active site of PTPs. It binds to the catalytic cysteine residue of the enzyme, leading to the inhibition of its activity. This results in the modulation of cell signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with PTPs. By inhibiting PTP activity, it can potentially modulate cell signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PTP activity.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit PTP activity. This can be useful in studying the role of PTPs in cellular processes and in developing potential therapeutic agents for diseases such as cancer and autoimmune disorders. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for the use of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research. One potential direction is the development of more selective PTP inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy. Finally, further research is needed to better understand the potential toxicity of this compound and to develop safer methods for handling and using this compound in the lab.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to selectively inhibit PTP activity, which can have downstream effects on cellular processes such as proliferation and differentiation. While there are limitations to its use in the lab, there are several future directions for the development and application of this compound in scientific research.

Synthesis Methods

The synthesis of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction of 4-cyanobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling pathways. By inhibiting PTP activity, this compound can potentially be used as a therapeutic agent for diseases such as cancer and autoimmune disorders.

properties

IUPAC Name

(E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-10-11-3-5-12(6-4-11)16-14(17)8-7-13-2-1-9-18-13/h1-9H,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHGKHDVAFLEP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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